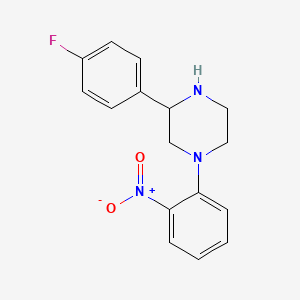

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine

描述

属性

IUPAC Name |

3-(4-fluorophenyl)-1-(2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-13-7-5-12(6-8-13)14-11-19(10-9-18-14)15-3-1-2-4-16(15)20(21)22/h1-8,14,18H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKXNYJJHVVFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=C(C=C2)F)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201233234 | |

| Record name | Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201233234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148027-25-1 | |

| Record name | Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201233234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1-(2-nitrophenyl)piperazine

- Reactants: Piperazine and 1-fluoro-2-nitrobenzene

- Solvent: Aromatic hydrocarbons such as toluene or xylene, or polar aprotic solvents like acetonitrile or DMF

- Conditions: 80–100 °C, typically under reflux for 8–12 hours

Reaction:

$$

\text{Piperazine} + \text{1-fluoro-2-nitrobenzene} \rightarrow \text{1-(2-nitrophenyl)piperazine}

$$

Synthesis of this compound

- Reactants: 1-(2-nitrophenyl)piperazine and 4-fluorobromobenzene (or 4-fluoroiodobenzene)

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Catalyst: Copper(I) iodide (for Ullmann-type coupling) or palladium catalyst (for Buchwald–Hartwig amination)

- Conditions: 100–130 °C, 12–24 hours

Reaction:

$$

\text{1-(2-nitrophenyl)piperazine} + \text{4-fluorobromobenzene} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMF}} \text{this compound}

$$

Purification and Characterization

- Purification: Column chromatography (silica gel, eluent: chloroform/methanol or ethyl acetate/hexane)

- Characterization:

- Melting point determination

- IR spectroscopy (NO₂ stretch ~1320 cm⁻¹, C–F stretch ~1230 cm⁻¹)

- NMR spectroscopy (¹H and ¹³C NMR confirm aromatic and piperazine protons; fluorine coupling observed)

- Mass spectrometry (Molecular ion peak consistent with calculated mass)

Representative Data Table: Reaction Conditions and Yields

| Step | Reactants | Solvent | Catalyst/Base | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperazine + 1-fluoro-2-nitrobenzene | Toluene/DMF | — | 80–100 °C, 8–12 h | 60–80 |

| 2 | 1-(2-nitrophenyl)piperazine + 4-fluorobromobenzene | DMF | CuI/K₂CO₃ or Pd-cat. | 100–130 °C, 12–24 h | 40–70 |

| 3 | Purification (chromatography) | — | — | — | — |

Research Findings and Optimization Notes

- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance SNAr rates and yields by stabilizing the transition state.

- Base Selection: Potassium carbonate is preferred for its mildness and compatibility with sensitive functional groups.

- Catalyst Choice: Copper(I) iodide is cost-effective for N-arylation, while palladium catalysts may offer higher selectivity but at greater expense.

- Regioselectivity: The nitro group directs nucleophilic attack ortho/para to itself, facilitating selective monoarylation.

- Analytical Confirmation: NMR and mass spectrometry are essential for confirming the substitution pattern and molecular integrity.

Summary Table: Key Analytical Data for Final Product

| Technique | Expected Results |

|---|---|

| Melting Point | 68–70 °C (for similar diaryl piperazines) |

| IR Spectroscopy | NO₂: ~1320 cm⁻¹; C–F: ~1230 cm⁻¹ |

| ¹H NMR | Piperazine: δ 2.5–3.5 ppm; Aromatic: δ 6.5–8.5 ppm |

| ¹³C NMR | C–F coupling: C-4 at ~160 ppm |

| Mass Spectrometry | [M+H]⁺ at calculated m/z for C₁₆H₁₅FN₃O₂ |

化学反应分析

Types of Reactions

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: m-Chloroperbenzoic acid.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Reduction: 3-(4-Aminophenyl)-1-(2-nitrophenyl)piperazine.

Oxidation: this compound N-oxide.

Substitution: 3-(4-Substituted phenyl)-1-(2-nitrophenyl)piperazine.

科学研究应用

Medicinal Chemistry

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine has been explored for its therapeutic potential, particularly in treating central nervous system (CNS) disorders. Its structure allows it to interact with various neurotransmitter receptors, making it a candidate for developing drugs aimed at conditions such as schizophrenia, anxiety disorders, and depression. Research indicates that compounds with similar piperazine moieties have been successful in clinical applications, highlighting the importance of this compound as a scaffold for drug development .

The compound has been investigated for its role as a ligand in receptor binding studies. Its ability to modulate biological pathways through receptor interaction suggests potential uses in pharmacology and toxicology. Studies have shown that piperazine derivatives can act as agonists or antagonists at specific receptors, influencing signal transduction and cellular responses .

Chemical Research

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique electronic properties due to the fluorine substitution can enhance reactivity and selectivity in chemical reactions, making it useful in developing novel compounds.

Industrial Applications

Beyond its research applications, this compound is also utilized in producing specialty chemicals and materials. Its structural characteristics allow it to be incorporated into various formulations, contributing to advancements in material science and industrial chemistry.

Case Study 1: Neurological Drug Development

Research conducted on piperazine derivatives has shown promising results in developing drugs targeting dopamine receptors for treating schizophrenia. The unique binding affinity of this compound at these receptors suggests it could be an effective candidate for further development .

Case Study 2: Antidepressant Properties

A study evaluating the effects of piperazine compounds on serotonin receptors indicated that derivatives similar to this compound exhibited significant antidepressant-like effects in animal models. This highlights the potential of this compound class in addressing mood disorders .

作用机制

The mechanism of action of 3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction and cellular responses.

相似化合物的比较

Comparison with Similar Piperazine Derivatives

Piperazine derivatives are widely studied for their pharmacological diversity. Below is a detailed comparison of 3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Effects on Aromatic Rings

The position and nature of substituents on the aryl rings significantly influence receptor binding and metabolic stability:

- Ortho vs.

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine, as seen in analogs like 1-(3-chlorophenyl)piperazine .

生物活性

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 287.29 g/mol

This compound features a piperazine ring substituted with a 4-fluorophenyl group and a 2-nitrophenyl group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological effects.

Antimicrobial Activity

Studies have shown that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Target Organisms | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 25 |

Anticancer Potential

Research indicates that certain piperazine derivatives possess anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. The presence of nitro groups in the structure may enhance the compound's ability to induce cytotoxicity in cancer cells.

- Mechanism of Action : The compound may interact with DNA or RNA, leading to the disruption of replication processes or the induction of apoptosis in malignant cells.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives, including those with nitro substitutions. Results indicated that compounds with similar structures exhibited promising activity against resistant bacterial strains, highlighting their potential as therapeutic agents .

- Anticancer Research : In vitro studies demonstrated that piperazine derivatives could inhibit cancer cell growth through apoptosis induction. The specific pathways affected included those related to cell cycle regulation and survival .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are influenced by its chemical structure:

- Absorption : The presence of polar functional groups may enhance solubility and absorption in biological systems.

- Metabolism : Likely metabolized by cytochrome P450 enzymes, which may affect its bioavailability and efficacy.

- Excretion : Primarily through renal pathways; understanding this can help predict potential toxicity and side effects.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 1-(2-nitrophenyl)piperazine with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, solvent) to introduce the fluorophenyl group .

- Step 2 : Purify via flash chromatography (e.g., silica gel, 10% methanol/dichloromethane) and confirm purity using HPLC (>95%) .

Q. How is the structural identity of this compound validated in academic research?

- Analytical Techniques :

- H/C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.0–8.1 ppm for nitrophenyl and fluorophenyl groups) .

- LC-MS : Verify molecular weight (calc. 341.34 g/mol) and detect impurities .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. enzyme inhibition) of this compound?

- Case Study : While some studies highlight cytotoxic activity (IC ~10 µM in HeLa cells), others report weak carbonic anhydrase inhibition (IC >100 µM) .

- Resolution Methods :

- Orthogonal Assays : Compare results across multiple cell lines (e.g., MCF-7 vs. HEK293) and enzyme isoforms (hCA I vs. II) .

- Structural Analysis : Use docking simulations (AutoDock Vina) to assess binding affinity differences due to nitro group orientation .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- SAR Design :

- Modify Nitro Group : Replace with cyano (-CN) or trifluoromethyl (-CF) to enhance membrane permeability (clogP optimization) .

- Piperazine Substitution : Introduce methyl or hydroxyethyl groups at N-4 to improve solubility (e.g., logS from -4.2 to -3.5) .

Q. What computational methods predict the metabolic stability of this compound in preclinical studies?

- In Silico Tools :

- CYP450 Metabolism : Use Schrödinger’s QikProp to identify vulnerable sites (e.g., nitro group reduction by CYP3A4) .

- ADME Profiling : Predict bioavailability (%F >50% if logP <3) and BBB penetration (TPSA <90 Ų) .

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。